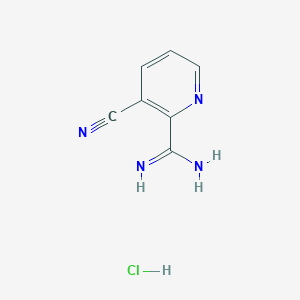

3-Cyanopicolinimidamide hydrochloride

Description

Significance of Pyridine-Based Heterocycles as Chemical Scaffolds

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. nih.govchemijournal.com Its structure is analogous to benzene, but the presence of the nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which significantly influences the pharmacokinetic properties of drug molecules. nih.gov This "privileged scaffold" is found in a vast array of natural products, such as nicotine (B1678760) and pyridoxine (B80251) (a form of Vitamin B6), and has been incorporated into numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.govrsc.org

The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity and physical properties of molecules. nih.gov Pyridine-based compounds have demonstrated a wide spectrum of therapeutic applications, including anticancer, antibacterial, and antiviral activities. nih.govresearchgate.net The ability to synthesize a diverse library of pyridine derivatives makes it a frequently utilized core in drug discovery and development programs. chemijournal.comrsc.org

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Class |

| Isoniazid | Antitubercular |

| Amlodipine | Calcium Channel Blocker |

| Imatinib | Kinase Inhibitor |

| Atazanavir | Antiviral |

| Omeprazole | Proton Pump Inhibitor |

| Source: nih.gov |

Overview of Imidamide Functional Groups in Advanced Organic Synthesis

The functional group known as an imidamide is more commonly referred to as an amidine. An amidine consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This structure makes them strong bases and useful nucleophiles. In advanced organic synthesis, amidines serve as versatile intermediates and synthons.

The N'-cyano substituted imidamide moiety, as seen in the related compound (Z)-N'-Cyanopicolinimidamide, has proven particularly useful. This specific functional group arrangement has been instrumental in the development of novel ligands for catalysis. sigmaaldrich.comsigmaaldrich.com For instance, pyridyl carboxamidine ligands have been successfully employed in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler starting materials.

Contextualization of 3-Cyanopicolinimidamide (B13027872) Hydrochloride within Modern Organic and Heterocyclic Chemistry Research

3-Cyanopicolinimidamide hydrochloride is a specific example of the convergence of the pyridine scaffold and the imidamide functional group. Its structure features a pyridine ring substituted with both a cyano (-CN) group and an imidamide group, presented as a hydrochloride salt. The cyano group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring and the reactivity of the adjacent functional groups. chemijournal.com

The true significance of compounds like 3-Cyanopicolinimidamide hydrochloride in contemporary research is highlighted by the application of structurally similar molecules. The Weix lab at the University of Rochester has demonstrated that pyridyl carboxamidine ligands, specifically (Z)-N'-Cyanopicolinimidamide, are effective in facilitating challenging nickel-catalyzed cross-electrophile coupling reactions. sigmaaldrich.comsigmaaldrich.com These methods allow for the coupling of heteroaryl halides with alkyl halides, a previously difficult transformation. sigmaaldrich.com

Given this context, 3-Cyanopicolinimidamide hydrochloride is recognized as a valuable chemical entity. It serves as a potential precursor or building block for creating specialized ligands or more complex molecules. Its availability as a stable hydrochloride salt facilitates its use in synthetic chemistry laboratories aiming to explore new catalytic systems or synthesize novel heterocyclic compounds.

Table 2: Chemical Identifiers for 3-Cyanopicolinimidamide Hydrochloride

| Identifier | Value |

| Compound Name | 3-Cyanopicolinimidamide hydrochloride |

| CAS Number | 1179360-17-8 |

| Source: bldpharm.com |

Structure

3D Structure of Parent

Properties

CAS No. |

1179360-17-8 |

|---|---|

Molecular Formula |

C7H7ClN4 |

Molecular Weight |

182.61 g/mol |

IUPAC Name |

3-cyanopyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-11-6(5)7(9)10;/h1-3H,(H3,9,10);1H |

InChI Key |

LZYBMLBFSRUFPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C#N.Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 Cyanopicolinimidamide Hydrochloride

Investigation of the Imidamide Nitrogen Reactivity

The imidamide functionality, a nitrogen analogue of a carboxylic acid, possesses both nucleophilic and basic nitrogen centers, as well as sites susceptible to electrophilic attack.

Nucleophilic and Basic Properties of the Imidamide Functionality

The imidamide group contains two nitrogen atoms with differing electronic environments. The sp²-hybridized nitrogen atom, double-bonded to the carbon, is generally less nucleophilic and basic compared to the sp³-hybridized amino nitrogen. The lone pair of the sp² nitrogen is more delocalized into the π-system, reducing its availability for donation. Conversely, the amino group's lone pair is more localized and readily participates in nucleophilic and acid-base reactions.

The nucleophilicity of the imidamide nitrogen atoms allows them to react with various electrophiles. The more nucleophilic amino group is the primary site of attack in many reactions.

Electrophilic Derivatization at Imidamide Nitrogen Centers

The nitrogen atoms of the imidamide group can be targeted by a range of electrophiles, leading to various derivatized products. Reactions such as alkylation and acylation are expected to occur, primarily at the more nucleophilic amino nitrogen.

For example, in the presence of a suitable base to deprotonate the hydrochloride salt, the free imidamide can react with alkyl halides to yield N-alkylated products. Similarly, acylation with acyl chlorides or anhydrides would lead to the formation of N-acylimidamides. The specific conditions for these reactions, such as the choice of solvent and base, would be crucial to control the selectivity and yield of the desired products.

Table 1: Predicted Reactivity of Imidamide Nitrogen Centers with Electrophiles

| Electrophile | Predicted Product |

| Alkyl Halide (R-X) | N-Alkyl-3-cyanopicolinimidamide |

| Acyl Chloride (RCOCl) | N-Acyl-3-cyanopicolinimidamide |

| Isocyanate (R-NCO) | N-Carbamoyl-3-cyanopicolinimidamide |

Transformations Involving the Pyridine (B92270) Nitrogen Atom

Coordination Behavior with Transition Metal Centers

The pyridine nitrogen of 3-Cyanopicolinimidamide (B13027872) hydrochloride can act as a ligand, coordinating to various transition metal centers. The adjacent imidamide group can also participate in chelation, forming stable five-membered rings with the metal ion. This bidentate N,N'-chelation is a common coordination mode for picolinamide (B142947) and related ligands.

The coordination complexes of such ligands have been studied for their potential applications in catalysis and materials science. The specific coordination geometry and the stability of the resulting complexes would depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

Quaternization and N-Alkylation Reactions on the Pyridine Ring

The pyridine nitrogen can undergo quaternization upon reaction with alkylating agents, such as alkyl halides. This reaction leads to the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. The presence of the electron-withdrawing cyano and imidamide groups on the pyridine ring makes it less nucleophilic than pyridine itself, thus requiring more forcing conditions for quaternization.

N-alkylation of the pyridine ring significantly alters the electronic properties of the molecule, making the ring more susceptible to nucleophilic attack.

Chemical Transformations of the Cyano Group

The cyano group at the 3-position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations.

One of the most common reactions of the cyano group is its hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. For instance, the hydrolysis of 3-cyanopyridine (B1664610) can yield nicotinamide (B372718) (the amide) or nicotinic acid (the carboxylic acid), depending on the reaction conditions. This transformation is of industrial importance for the synthesis of vitamin B3.

The cyano group can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings. Furthermore, the cyano group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

Table 2: Potential Transformations of the Cyano Group

| Reagent/Reaction Type | Product Functional Group |

| H₂O, H⁺ or OH⁻ (Hydrolysis) | Carboxamide or Carboxylic Acid |

| NaN₃ (Cycloaddition) | Tetrazole |

| LiAlH₄ (Reduction) | Amine (Aminomethyl) |

Cross-Coupling and Directed Functionalization Reactions

The pyridine ring and the imidamide group in 3-Cyanopicolinimidamide hydrochloride play crucial roles in directing and facilitating cross-coupling and C-H functionalization reactions.

The pyridyl imidamide moiety of 3-Cyanopicolinimidamide hydrochloride makes it an effective ligand in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Pyridine-containing ligands are widely used in catalysis due to their ability to coordinate with metal centers and influence their reactivity and selectivity. rsc.orgresearchgate.net

This compound, sometimes referred to as PyCam, has been specifically demonstrated to be an effective ligand in nickel-catalyzed cross-electrophile coupling reactions. sigmaaldrich.comtcichemicals.com These reactions enable the formation of C(sp²)–C(sp³) bonds by coupling aryl halides with alkyl halides. tcichemicals.com The pyridyl carboxamidine ligand facilitates the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. sigmaaldrich.comsigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Pyridine-based ligands are known to be effective in these transformations, and the imidamide functionality can further modulate the electronic and steric properties of the catalytic system. researchgate.netcore.ac.uk The development of ligands is crucial for controlling the chemoselectivity of these reactions, particularly when multiple reactive sites are present in the substrates. rsc.org

Table 1: Examples of Cross-Coupling Reactions Utilizing Pyridyl-Type Ligands

| Cross-Coupling Reaction | Metal Catalyst | Ligand Type | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Pyridine-based | C-C | researchgate.netcore.ac.uk |

| Buchwald-Hartwig | Palladium | Pyridine-based | C-N, C-O | researchgate.net |

| Cross-Electrophile Coupling | Nickel | Pyridyl Carboxamidine | C(sp²)-C(sp³) | sigmaaldrich.comtcichemicals.com |

| Hiyama Coupling | Palladium | Quinoline-based | C(sp³)-C(aryl) | nih.gov |

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org However, the selective functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. rsc.org

Despite these challenges, significant progress has been made in the C-H functionalization of pyridines and related heterocycles. nih.gov The presence of a directing group is often key to achieving regioselectivity. In the case of 3-Cyanopicolinimidamide hydrochloride, the imidamide group can potentially act as a directing group, guiding a metal catalyst to a specific C-H bond on the pyridine ring. Research has shown that amide groups can direct the functionalization of C-H bonds at the ortho position. researchgate.net

Functionalization can occur at various positions on the pyridine ring. While C2-functionalization is often favored due to the electronic properties and the proximity to the ring nitrogen, methods for distal C-H functionalization (at C3 and C4) have also been developed. nih.gov For instance, Rh(III)-catalyzed C-H activation has been used for the alkenylation of picolinamide derivatives, demonstrating the potential for functionalization at the C3 position. nih.gov

Coordination Chemistry and Ligand Design Principles

Investigation of 3-Cyanopicolinimidamide (B13027872) Hydrochloride as a Multidentate Ligand

3-Cyanopicolinimidamide hydrochloride is recognized as a multidentate ligand, capable of binding to a metal center through multiple donor atoms simultaneously. This chelation results in the formation of stable, ring-like structures with the metal ion. The study of such ligands is crucial as they can form stable complexes with the fac-[M(CO)₃]⁺ core (where M = Re or Tc), which is significant in the development of radiopharmaceuticals. nih.gov The presence of both a pyridine (B92270) ring and an imidamide group provides diverse coordination possibilities.

The 3-Cyanopicolinimidamide ligand possesses several potential donor sites: the pyridinic nitrogen, the imine nitrogen, the amine nitrogen, and the nitrile nitrogen. This allows for various binding modes, with the most common being bidentate chelation involving the pyridinic nitrogen and one of the imidamide nitrogens to form a stable five-membered ring. nih.gov The cyano group (–C≡N) can also participate in coordination, either directly to a single metal center or by acting as a bridging ligand between two metal centers, leading to the formation of coordination polymers. rsc.org The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. nih.gov

The synthesis of transition metal complexes with ligands like 3-Cyanopicolinimidamide hydrochloride typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, complexes of nickel(II), copper(II), and zinc(II) can be prepared by reacting the ligand with the corresponding metal acetates or chlorides in an alcoholic medium, often under reflux. nih.govepa.gov The resulting complexes are then isolated as crystalline solids and characterized using a suite of analytical techniques.

Table 1: Representative Synthesis of Transition Metal Complexes

| Metal Ion | Metal Precursor | Ligand | Molar Ratio (Metal:Ligand) | Solvent | Method |

|---|---|---|---|---|---|

| Ni(II) | Nickel(II) acetate (B1210297) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol (B145695) | Reflux, 2 hours |

| Cu(II) | Copper(II) acetate | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Reflux, 2 hours |

| Zn(II) | Zinc(II) acetate dihydrate | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Reflux, 2 hours |

| Sn(II) | Tin(II) chloride | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 1:2 | Ethanol | Reflux, 2 hours |

This table is illustrative of general synthesis methods for related pyridyl-based ligands, as detailed in the literature. nih.gov

Characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: To determine the empirical formula of the synthesized complexes. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a metal complex. nih.gov For pyridyl-based ligands, studies have revealed various coordination geometries, including distorted octahedral and tetrahedral arrangements. nih.govresearchgate.net For instance, in tris-chelate cobalt(III) complexes with 2-(2′-pyridyl)benzimidazole, a related bidentate ligand, the metal center adopts a distorted octahedral geometry. researchgate.net The geometry is influenced by the ligand's bite angle and steric constraints. For complexes of 3-Cyanopicolinimidamide, a distorted geometry around the metal center is expected due to the constraints of the five-membered chelate ring. Spectroscopic data, particularly UV-Vis and magnetic susceptibility measurements, can suggest the geometry; for example, square planar geometry is often proposed for certain Cu(II) complexes, while tetrahedral geometries are common for Ni(II) and Zn(II) complexes with similar ligands. nih.govresearchgate.net

Influence of Ligand Substituent Pattern on Coordination Properties

The electronic and steric properties of a ligand can be finely tuned by modifying its substituent pattern, which in turn influences the properties of the resulting metal complex. nih.gov Introducing different substituents onto the pyridine ring or the imidamide group of 3-Cyanopicolinimidamide can alter its coordination behavior. For example, the introduction of specific substituents can induce changes in both the molecular structure and the crystal packing, which is driven by a balance of intermolecular forces. nih.gov Even minor changes to substituents on a pyridine ring can lead to significant conformational changes in other parts of the molecule. nih.gov This principle is fundamental in ligand design for creating catalysts with specific activities and selectivities or for developing materials with desired electronic or photophysical properties. researchgate.nettudelft.nl

Applications of 3-Cyanopicolinimidamide Hydrochloride Metal–Ligand Complexes in Catalysis

Transition metal complexes are of immense interest to the homogeneous catalysis community due to their modular nature. nih.gov The ability to modify ligands allows for the fine-tuning of the metal center's electronic and steric properties, which is key to controlling catalytic activity and selectivity in various organic transformations. nih.govyoutube.com

Complexes derived from picolinimidamide-type ligands have shown significant promise in homogeneous catalysis. A notable application is in nickel-catalyzed cross-coupling reactions. The (Z)-N′-Cyanopicolinimidamide ligand, the parent compound of the hydrochloride salt, has been successfully used to enable the cross-coupling of various basic nitrogen heterocycles with both primary and secondary alkyl halides. sigmaaldrich.comsigmaaldrich.com This demonstrates the ligand's ability to support a catalytically active nickel center for challenging C-C bond formations. Similarly, picolinamide (B142947) directing groups have been crucial in palladium-catalyzed reactions, such as the syn-selective aminoalkynylation of alkenes to produce complex pyrrolidines. nih.gov These reactions highlight the critical role of the ligand in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org

Table 2: Application in Ni-Catalyzed Cross-Coupling

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Key Feature |

|---|---|---|---|---|

| Cross-Coupling | Ni(II) with (Z)-N′-Cyanopicolinimidamide | Basic Nitrogen Heterocycles | Primary Alkyl Halides | Enables coupling with challenging substrates |

| Cross-Coupling | Ni(II) with (Z)-N′-Cyanopicolinimidamide | Basic Nitrogen Heterocycles | Secondary Alkyl Halides | Overcomes steric hindrance |

Data derived from applications of the parent Weix 2-pyridyl-N-cyanocarboxamidine ligand. sigmaaldrich.comsigmaaldrich.com

Design of Chiral Analogs for Asymmetric Catalysis

The structure of 3-cyanopicolinimidamide, featuring a pyridine ring, an imidamide group, and a cyano substituent, offers multiple points for modification to introduce chirality. The design of chiral analogs can be approached through several established principles in asymmetric catalysis, primarily focusing on the introduction of stereogenic centers or elements of axial or planar chirality.

A prevalent strategy in ligand design is the incorporation of C2-symmetry. This design principle can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. nih.govresearchgate.netscispace.com For a 3-cyanopicolinimidamide-based ligand, a C2-symmetric analog could be conceptualized by linking two picolinimidamide (B1582038) units through a chiral backbone. For instance, a chiral diamine, derived from readily available sources like amino acids or terpenes, could be used to bridge two picolinimidamide moieties. rsc.orgdurham.ac.uk The resulting tetradentate N,N,N',N'-ligand would create a chiral pocket around the coordinated metal ion, influencing the trajectory of incoming substrates.

Another successful approach involves the synthesis of nonsymmetrical modular ligands, such as P,N-ligands. nih.gov These ligands can create a unique electronic and steric environment at the metal center due to the differing properties of the coordinating atoms. A chiral phosphine (B1218219) group could be introduced into the picolinimidamide scaffold, for example, by replacing the cyano group with a phosphine-containing substituent or by modifying the imidamide nitrogen. The modular nature of such a synthesis would allow for the systematic tuning of the ligand's properties to optimize catalytic performance for a specific reaction. nih.gov

The direct attachment of a chiral auxiliary to the picolinimidamide framework presents a more direct method for inducing chirality. Chiral amino acids, with their inherent stereochemistry and functional groups, are ideal building blocks for this purpose. rsc.orgnih.govnih.gov For example, the imidamide nitrogen could be functionalized with a chiral amino acid derivative, placing the stereocenter in close proximity to the metal coordination sphere. This proximity would allow for effective steric and electronic communication, influencing the stereochemical outcome of the catalytic transformation.

Furthermore, the pyridine ring itself can be a source of chirality. The development of chiral pyridine units (CPUs) has gained significant attention. acs.orgnih.govx-mol.com These often feature fused ring systems or bulky substituents that restrict rotation and create a chiral environment. A chiral analog of 3-cyanopicolinimidamide could be envisioned where the pyridine ring is part of a larger, rigid, and chiral framework, such as those derived from pinene or other terpenes. durham.ac.uk

While specific research findings on the synthesis and catalytic application of chiral analogs of 3-Cyanopicolinimidamide hydrochloride are not yet prevalent in the reviewed literature, the established principles of ligand design provide a robust theoretical framework for their development. The synthesis of such analogs would likely involve multi-step sequences, starting from 3-cyanopicolinic acid or a related precursor. The characterization of the resulting chiral ligands and their metal complexes would be crucial to understanding their coordination behavior and potential in asymmetric catalysis.

Table of Key Design Strategies for Chiral Picolinimidamide Analogs

| Design Strategy | Description | Potential Chiral Source |

| C2-Symmetry | Linking two picolinimidamide units via a chiral bridge to reduce the number of diastereomeric transition states. | Chiral diamines, diols, or bisphosphines. |

| Nonsymmetrical P,N-Ligands | Incorporating a chiral phosphine moiety to create electronic and steric asymmetry at the metal center. | Chiral phosphine-containing building blocks. |

| Chiral Auxiliary Attachment | Direct covalent bonding of a chiral molecule to the picolinimidamide scaffold. | Chiral amino acids, amines, or alcohols. |

| Chiral Pyridine Unit (CPU) | Utilizing a pyridine ring that is part of a larger, rigid, and inherently chiral framework. | Terpene-derived backbones, atropisomeric biaryls. |

The exploration of these design principles in the context of the 3-cyanopicolinimidamide scaffold holds the potential to unlock new classes of chiral ligands for a variety of asymmetric transformations. Future research in this area would contribute valuable knowledge to the field of ligand design and asymmetric catalysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comacs.orgnumberanalytics.com DFT allows for the prediction of molecular structures, energies, and electronic properties with a favorable balance of accuracy and computational cost. acs.orgnumberanalytics.com

Molecular Orbital (MO) theory, often visualized and quantified through DFT calculations, provides a detailed picture of the bonding and electronic distribution within 3-Cyanopicolinimidamide (B13027872) hydrochloride. fiveable.menumberanalytics.comhrmrajgurunagar.ac.indalalinstitute.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting capabilities.

For 3-Cyanopicolinimidamide hydrochloride, as a ligand in a transition metal complex, the nature of its frontier orbitals would dictate the strength and nature of its coordination to a metal center like nickel. The nitrogen atoms of the picolinimidamide (B1582038) moiety are expected to be the primary sites of coordination. A DFT study could precisely map the electron density, identify the most nucleophilic sites, and calculate the energies of the molecular orbitals involved in ligand-to-metal donation and metal-to-ligand back-bonding. fiveable.menumberanalytics.com Such calculations are essential for understanding the stability and reactivity of the resulting complex. hrmrajgurunagar.ac.inlibretexts.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Cyanopicolinimidamide Hydrochloride

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; relevant for σ-donation to the metal. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relevant for π-backbonding from the metal. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and reactivity of the ligand. |

| Dipole Moment | 3.5 D | Provides insight into the polarity and solubility of the molecule. |

Disclaimer: The data in this table is illustrative and not based on actual published calculations for 3-Cyanopicolinimidamide hydrochloride. It represents the type of data that would be generated from a DFT study.

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the calculation of transition state structures and their corresponding energy barriers. researchgate.netacs.orgrsc.orgrsc.org In the context of the nickel-catalyzed cross-coupling reactions where 3-Cyanopicolinimidamide hydrochloride is employed as a ligand, DFT calculations could elucidate the entire catalytic cycle. youtube.com

This would involve modeling key elementary steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.orgnih.gov By calculating the free energy profile of the reaction, researchers can determine the rate-determining step and understand how the ligand influences the energetics of each step. numberanalytics.com For example, calculations could reveal how the steric and electronic properties of the 3-cyanopicolinimidamide ligand stabilize the transition state for reductive elimination, which is often a crucial step in cross-coupling reactions. researchgate.nettdx.cat These computational insights are critical for rational catalyst design. wisc.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. nih.govyoutube.com

The 3-Cyanopicolinimidamide hydrochloride molecule possesses several rotatable bonds, leading to a range of possible conformations. mun.cacalcus.cloud MD simulations can explore the conformational landscape of the ligand, identifying low-energy conformers and the energy barriers between them. cresset-group.comnih.govyoutube.com This is particularly important for understanding how the ligand might adapt its shape upon binding to a metal catalyst.

Furthermore, MD simulations explicitly model the surrounding solvent molecules, providing a detailed picture of solute-solvent interactions. nih.gov This can reveal how the solvent influences the conformational preferences of the ligand and its interactions with other species in the reaction mixture.

Table 2: Illustrative Output from a Conformational Analysis of 3-Cyanopicolinimidamide Hydrochloride

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.0 | 65% |

| 2 | 65° | 1.2 | 25% |

| 3 | -70° | 1.8 | 10% |

Disclaimer: This table presents hypothetical data to illustrate the results of a molecular dynamics simulation for conformational analysis. Actual values would require a specific simulation to be performed.

MD simulations are extensively used to study the dynamic interactions within a ligand-protein or, in this case, a ligand-catalyst complex. acs.orgnih.gov Once a model of the nickel catalyst bearing the 3-Cyanopicolinimidamide hydrochloride ligand is constructed, MD simulations can be run to observe the dynamic behavior of the entire complex. researchgate.netacs.org

These simulations can reveal the stability of the metal-ligand bond, the flexibility of the ligand within the coordination sphere, and how the ligand influences the accessibility of the metal center to the substrates. acs.org By simulating the complex in the presence of substrates, one can observe the initial binding events and the dynamic interplay between the ligand, metal, and reacting molecules, which is crucial for a comprehensive understanding of the catalytic process.

Chemoinformatics and Virtual Screening Approaches for Ligand Discovery

Chemoinformatics applies computational methods to analyze chemical information, aiding in the design and discovery of new molecules with desired properties. nih.govresearchgate.netnih.gov

While 3-Cyanopicolinimidamide hydrochloride is a known compound, chemoinformatics tools could be used to explore derivatives or entirely new ligands inspired by its structure. Virtual screening is a key technique in this area, where large libraries of compounds are computationally evaluated for their potential to act as effective ligands. slideshare.netnih.govnih.govsemanticscholar.org

For catalyst development, one could perform a virtual screen for ligands that are predicted to enhance the performance of a nickel catalyst in a specific cross-coupling reaction. springernature.com This could involve docking candidate ligands into a model of the nickel catalytic intermediate and scoring them based on their predicted binding affinity and their ability to promote a key step, such as reductive elimination. chemrxiv.org By starting with the scaffold of 3-Cyanopicolinimidamide hydrochloride, a focused library of related structures could be generated and screened to identify new ligands with potentially superior catalytic activity.

Ligand Library Design and Optimization Strategies

Computational chemistry plays a pivotal role in the design and optimization of ligand libraries, enabling the systematic exploration of chemical space to identify compounds with desired biological activities. For scaffolds like cyanopyridine, which is central to 3-Cyanopicolinimidamide hydrochloride, these strategies are well-established.

Ligand-Based and Structure-Based Design: The design of new ligands often begins with either the structure of a known active ligand (ligand-based design) or the three-dimensional structure of the biological target (structure-based design). For instance, in the development of novel anticancer agents, researchers have synthesized series of cyanopyridine derivatives and evaluated their efficacy. nih.govacs.orgnih.gov Computational approaches such as molecular docking are employed to predict how these molecules will bind to target proteins, such as kinases or enzymes involved in cancer cell proliferation. nih.govacs.org

Pharmacophore Modeling and QSAR: A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. For a compound like 3-Cyanopicolinimidamide hydrochloride, a pharmacophore model would likely include hydrogen bond donors and acceptors from the imidamide group, a hydrogen bond acceptor from the cyano group, and the aromatic features of the pyridine (B92270) ring. Quantitative Structure-Activity Relationship (QSAR) studies build on this by creating mathematical models that correlate the structural properties of a series of compounds with their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and testing. For example, 3D-QSAR models have been successfully used to guide the design of potent imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. researchgate.net

Optimization Strategies: Once initial "hit" compounds are identified, computational methods are used to optimize their properties. This can involve in silico modifications to the molecular structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, in the optimization of cyanopyridine derivatives as anti-Trypanosoma cruzi agents, computational tools were used to analyze the impact of different substituents on the molecule's activity and metabolic stability. acs.org A key finding from such studies is the crucial role of the nitrile group for potency. acs.org

Below is an illustrative data table showcasing the type of data generated during a hypothetical ligand optimization study for a series of cyanopyridine derivatives, targeting a generic kinase.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Calculated logP | Predicted Metabolic Stability (t½ in min) |

| CP-001 | Parent (3-Cyanopicolinimidamide) | -7.5 | 2.1 | 35 |

| CP-002 | 4-Fluoro substitution on pyridine ring | -7.8 | 2.3 | 40 |

| CP-003 | 5-Chloro substitution on pyridine ring | -8.1 | 2.8 | 32 |

| CP-004 | N-methylation of imidamide | -7.2 | 2.4 | 55 |

| CP-005 | Bioisosteric replacement of cyano with oxadiazole | -6.9 | 1.9 | 60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of Reactivity and Selectivity in Catalytic Systems

Theoretical investigations, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions, including catalytic cycles.

Electronic Properties and Reactivity Descriptors: DFT calculations can provide deep insights into the electronic structure of a molecule like 3-Cyanopicolinimidamide hydrochloride. nih.govnih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors that can be calculated include molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and Fukui functions, which predict the sites most susceptible to nucleophilic or electrophilic attack. For cyanopyridine derivatives, DFT studies have been used to determine their molecular geometries, electronic properties, and chemical reactivity. nih.gov

Modeling Catalytic Intermediates and Transition States: In the context of catalysis, computational modeling can be used to map out the entire reaction pathway. This involves calculating the geometries and energies of reactants, products, and, most importantly, any intermediates and transition states. By identifying the transition state with the highest energy barrier (the rate-determining step), researchers can understand the factors that control the reaction rate. This knowledge can then be used to design more efficient catalysts or to predict the outcome of a reaction under different conditions.

Predicting Selectivity: Many catalytic reactions can potentially yield multiple products. Predictive modeling can be invaluable in understanding and controlling selectivity (chemo-, regio-, and stereoselectivity). By comparing the energy barriers for the different reaction pathways leading to the various products, it is possible to predict which product will be favored. For a molecule with multiple functional groups like 3-Cyanopicolinimidamide hydrochloride, predicting which group will react in a given catalytic system is a key challenge that can be addressed through these computational methods.

The following table provides an example of theoretical data that could be generated for 3-Cyanopicolinimidamide hydrochloride to predict its reactivity.

| Computational Method | Parameter | Predicted Value | Interpretation |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 5.6 eV | Suggests moderate kinetic stability |

| DFT (B3LYP/6-31G) | Dipole Moment | 4.5 D | Indicates a polar molecule |

| TD-DFT | Maximum Absorption Wavelength (λmax) | 285 nm | Prediction of UV-Vis spectral properties |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Advanced Organic Materials and Chemical Biology Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The compound is a notable pyridyl carboxamidine ligand that has proven instrumental in modern synthetic methodologies. rsc.orgsigmaaldrich.com Its utility is particularly prominent in transition-metal-catalyzed reactions, where it facilitates the construction of intricate molecular frameworks. The research group of Daniel J. Weix has extensively demonstrated the compound's capacity as a ligand in nickel-catalyzed cross-coupling reactions, enabling the synthesis of previously challenging molecular targets. rsc.orgsigmaaldrich.comacs.orgnih.gov This has positioned 3-cyanopicolinimidamide (B13027872) as a key tool for chemists seeking to build complex molecules with high efficiency and selectivity. acs.orgnih.gov

The synthesis of alkylated heterocycles, particularly from Lewis basic nitrogen heteroaryl halides, has historically been a significant challenge in organic synthesis. nih.govnih.gov 3-Cyanopicolinimidamide, often referred to as a 2-pyridyl-N-cyanocarboxamidine ligand, provides a robust solution to this problem. acs.orgnih.gov It serves as a highly effective ligand in nickel-catalyzed cross-electrophile coupling, a process that joins two different electrophiles with the aid of a metal catalyst and a reductant. acs.org

This methodology allows for the coupling of a wide array of nitrogen-containing heteroaryl halides—including derivatives of pyridine (B92270), quinoline, and other complex systems—with both primary and secondary alkyl halides. nih.govmdpi.comresearchgate.net The result is the efficient construction of novel heterocyclic scaffolds that are common motifs in pharmaceutical chemistry. nih.gov The reaction demonstrates broad functional group tolerance and provides good yields for a diverse range of substrates, making it a powerful tool for building molecular complexity. nih.gov

Beyond its role as a ligand, the core structure of 3-cyanopicolinimidamide is foundational in creating functionalized pyridine derivatives. The nickel-catalyzed coupling reactions it facilitates directly yield pyridines substituted at various positions with alkyl groups. nih.govnih.gov For instance, 2-, 3-, and 4-pyridyl halides can be effectively coupled to generate alkylpyridines, which are themselves versatile intermediates for further chemical modification. nih.gov

The process enables the introduction of diverse alkyl chains onto the pyridine ring, thereby tuning the steric and electronic properties of the resulting molecule. acs.org This tunability is crucial for applications in drug discovery and materials science, where precise control over molecular properties is required. The table below illustrates a representative example of this transformation, showcasing the synthesis of a functionalized pyridine derivative using this methodology. acs.orgnih.gov

| Reactant 1 (Heteroaryl Halide) | Reactant 2 (Alkyl Halide) | Ligand | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-6-methylpyridine | (3-Bromopropyl)benzene | (Z)-N′-Cyanopicolinimidamide | NiI₂ / Zn | 2-Methyl-6-(3-phenylpropyl)pyridine | 81% | acs.orgnih.gov |

Role in Ligand Development for Proximity-Induced Pharmacology (e.g., PROTAC Linkers)

Common strategies for linker synthesis involve flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, as well as more rigid structures containing motifs like alkynes, triazoles, piperazines, or piperidines. explorationpub.comresearchgate.net The assembly often relies on highly efficient and modular chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the rapid synthesis of PROTAC libraries for screening. nih.govresearchgate.net

While the reactive functional groups present in 3-cyanopicolinimidamide hydrochloride—the amidine, cyano group, and pyridine nitrogen—offer potential points for chemical modification, its specific use as a building block in the synthesis of PROTAC linkers is not extensively documented in the reviewed scientific literature. The development of new PROTACs typically involves the systematic synthesis and screening of compound libraries to optimize the linker, POI ligand, and E3 ligase ligand combination. nih.govresearchgate.net

Integration into Polymeric and Supramolecular Systems

The fields of polymer chemistry and supramolecular chemistry focus on the assembly of molecular units into larger, ordered structures through covalent or non-covalent bonds, respectively. These organized assemblies can exhibit novel functions and properties distinct from their individual components. mdpi.comrsc.org

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. rsc.orgmdpi.com The properties of these materials are dictated by the choice of the metal center and the structure of the organic ligand. Nitrogen-donor ligands, particularly those based on pyridine, are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their strong and predictable coordination to metal ions. wisc.edunih.gov For instance, related compounds like 2-pyridyl oximes and picolinamide (B142947) have been successfully used to synthesize coordination polymers with various metal ions, including Zn(II), Cu(II), and Co(II). rsc.orgwisc.edunih.gov

Although the N-cyano-picolinimidamide structure contains multiple potential coordination sites (the pyridine nitrogen and the imidamide nitrogens), its specific integration into coordination polymers is not well-documented in the surveyed literature. However, the demonstrated ability of similar pyridine-based ligands to form stable metal complexes suggests its potential utility in this area. mdpi.comnih.gov

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, non-covalently bonded structures. acs.org These assemblies are governed by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Molecules containing both hydrogen bond donors (like the N-H groups of the imidamide) and acceptors (the cyano and pyridine nitrogens), as well as aromatic rings capable of π-stacking, are excellent candidates for forming complex supramolecular architectures. rsc.orgmdpi.com

The study of how molecules organize on surfaces or in solution is crucial for the development of new nanomaterials. mdpi.com While the chemical structure of 3-cyanopicolinimidamide hydrochloride possesses the necessary functional groups to participate in the non-covalent interactions that drive self-assembly, specific studies detailing its behavior in forming supramolecular architectures have not been identified in the reviewed literature. The investigation of self-assembly for related molecules like peptoids and pyrimidine (B1678525) disulfides highlights the potential for designing complex, functional materials based on controlled intermolecular interactions. rsc.orgmdpi.com

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research into the synthesis of 3-Cyanopicolinimidamide (B13027872) hydrochloride will likely prioritize the development of more sustainable methods.

Current synthetic routes for pyridine (B92270) derivatives often involve multi-step processes with hazardous reagents. organic-chemistry.org Emerging green alternatives for the synthesis of related heterocyclic compounds include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyridine derivatives, offering advantages such as shorter reaction times, higher yields, and purer products with reduced energy consumption. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are an efficient and environmentally friendly approach that reduces waste by combining multiple reaction steps without isolating intermediates. nih.govresearchgate.net This strategy improves atom economy and simplifies reaction procedures.

Green Catalysts and Solvents: The use of recyclable catalysts and environmentally benign solvents, such as ethanol (B145695) or water, is a key area of development. researchgate.netfrontiersin.org For instance, some functionalized pyridines can be used in biphasic systems that allow for easy separation and recycling of the solvent. biosynce.com

Solvent-Free Synthesis: Mechanical grinding and solvent-free reaction conditions represent a significant step towards minimizing waste and environmental impact in chemical manufacturing. researchgate.net

The application of these green methodologies to the synthesis of 3-Cyanopicolinimidamide hydrochloride could lead to more efficient, cost-effective, and environmentally responsible production processes.

| Green Synthetic Method | Potential Advantages for 3-Cyanopicolinimidamide hydrochloride Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. nih.gov |

| Multicomponent Reactions | Improved atom economy, simplified workup, reduced waste. nih.govresearchgate.net |

| Green Catalysts | Use of non-noble metals, catalyst recyclability, milder reaction conditions. researchgate.net |

| Alternative Solvents | Reduced toxicity and environmental impact, potential for biphasic systems. biosynce.com |

| Solvent-Free Conditions | Minimized waste, reduced environmental footprint. researchgate.net |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

3-Cyanopicolinimidamide has been identified as a valuable ligand in catalysis. Specifically, (Z)-N′-Cyanopicolinimidamide serves as a ligand for nickel-catalyzed cross-coupling reactions of various nitrogen heterocycles with alkyl halides. sigmaaldrich.comsigmaaldrich.com This foundational work provides a springboard for exploring a wider range of catalytic applications.

Future research could focus on:

Expansion of Metal Complexes: While its utility with nickel is established, the potential of 3-Cyanopicolinimidamide hydrochloride as a ligand for other transition metals in catalysis remains largely unexplored. Investigating its coordination with metals like palladium, copper, or iron could unlock new catalytic activities.

Diverse Catalytic Transformations: Beyond cross-coupling, this ligand could be instrumental in other important transformations such as C-H activation, hydrogenation, or oxidation reactions. Pyridine derivatives are known to form stable complexes with various metal ions, enhancing reaction efficiency and selectivity in a range of catalytic processes. biosynce.com

Asymmetric Catalysis: The development of chiral variants of 3-Cyanopicolinimidamide could lead to its use in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The unique electronic and steric properties conferred by the cyano and picolinimidamide (B1582038) moieties suggest that this compound could be a versatile ligand in the design of novel catalysts with enhanced performance and selectivity. nih.gov

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the synthesis of 3-Cyanopicolinimidamide hydrochloride.

In Situ Spectroscopy (FTIR and Raman): Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation without the need for sample extraction. mt.com This provides immediate feedback on reaction progress, enabling rapid optimization of parameters like temperature, pressure, and catalyst loading.

Advanced Mass Spectrometry: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) can be used to study the reactivity of the nitrile group and to identify transient intermediates and byproducts in the reaction mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous structural elucidation of complex heterocyclic compounds like 3-Cyanopicolinimidamide hydrochloride and its potential intermediates. ipb.ptnih.gov

By implementing these advanced analytical methods, researchers can gain a more comprehensive understanding of the reaction landscape, leading to more robust and efficient synthetic protocols.

| Spectroscopic Technique | Application in 3-Cyanopicolinimidamide hydrochloride Research |

| In-Situ FTIR/Raman | Real-time monitoring of reaction kinetics and mechanism. mt.com |

| HPLC-ESI-MS | Identification of intermediates, byproducts, and reactivity studies. nih.gov |

| Advanced 2D NMR | Unambiguous structural confirmation of the final product and related species. ipb.pt |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are discovered and optimized. rsc.orgbbnchasm.com For 3-Cyanopicolinimidamide hydrochloride, AI and machine learning (ML) can be applied in several key areas:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify optimal conditions with a minimal number of experiments. arxiv.orgbeilstein-journals.org This data-driven approach accelerates process development and can lead to significant improvements in yield and selectivity.

Catalyst Design and Discovery: AI can accelerate the discovery of new catalysts by predicting the performance of novel materials and identifying promising candidates from large virtual libraries. eurekalert.orguchicago.edu Generative models can even propose entirely new catalyst structures with desired properties. bbnchasm.com For 3-Cyanopicolinimidamide hydrochloride, this could involve designing derivatives with enhanced catalytic activity or stability.

Predictive Chemistry: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including identifying the most effective reagents and conditions. rsc.org This predictive capability can guide experimental efforts, saving time and resources in the discovery of novel applications for 3-Cyanopicolinimidamide hydrochloride. nih.govnumberanalytics.com

Q & A

Q. What are the recommended synthetic routes for 3-Cyanopicolinimidamide hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of 3-Cyanopicolinimidamide hydrochloride typically involves multi-step reactions, starting with picolinic acid derivatives. A common approach includes:

Cyanation : Introduce the cyano group via nucleophilic substitution using reagents like KCN or NaCN under controlled pH (6–7) and temperature (40–60°C) to avoid side reactions .

Imidamide Formation : React the intermediate with ammonia or ammonium chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.

Hydrochloride Salt Formation : Precipitate the final product using HCl gas or concentrated HCl in anhydrous ethanol.

Q. Optimization Strategies :

Q. How should researchers characterize the purity and structural integrity of 3-Cyanopicolinimidamide hydrochloride?

Answer: A multi-modal analytical approach is critical:

Q. What safety protocols are essential for handling 3-Cyanopicolinimidamide hydrochloride in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid long-term storage (>6 months) due to potential degradation .

- Spill Management : Neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the stability profile of 3-Cyanopicolinimidamide hydrochloride under varying pH conditions?

Answer: Conflicting stability data often arise from methodological differences. To address this:

Controlled Stability Studies :

- Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C.

- Analyze degradation products via LC-MS every 24 hours .

Statistical Analysis : Use ANOVA to compare degradation rates across pH levels.

Mechanistic Insights : Identify hydrolysis pathways (e.g., imidamide bond cleavage at acidic pH) using computational modeling (DFT) .

Q. Example Table :

| pH | Degradation Rate (k, h⁻¹) | Major Degradant |

|---|---|---|

| 2.0 | 0.12 ± 0.03 | Picolinic acid |

| 7.4 | 0.02 ± 0.01 | None detected |

Q. What experimental designs are optimal for evaluating the biological activity of 3-Cyanopicolinimidamide hydrochloride in enzyme inhibition assays?

Answer: Follow a dose-response framework :

Dose Range : Test 0.1–100 µM in triplicate. Include positive (e.g., known inhibitor) and negative controls (DMSO vehicle) .

Kinetic Analysis : Use Michaelis-Menten plots to determine IC50 and Ki values.

Selectivity Screening : Cross-test against related enzymes (e.g., kinases, phosphatases) to assess specificity .

Q. Troubleshooting :

Q. How can advanced spectroscopic techniques elucidate the binding mechanism of 3-Cyanopicolinimidamide hydrochloride with target proteins?

Answer:

- Fluorescence Quenching : Measure changes in tryptophan fluorescence upon ligand binding. Calculate Stern-Volmer constants .

- ITC (Isothermal Titration Calorimetry) : Determine ΔH, ΔS, and binding stoichiometry .

- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., at 1.8 Å resolution) to identify key interactions (e.g., hydrogen bonds with cyano group) .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.